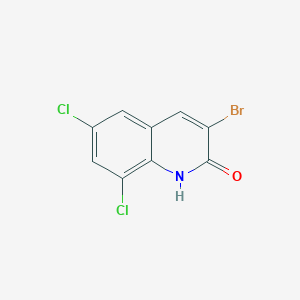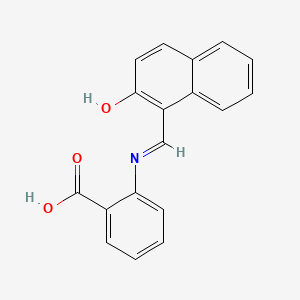
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is known for its photochromic and thermochromic properties, making it useful in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid typically involves the reaction of 2-hydroxynaphthaldehyde with an appropriate amine under reflux conditions. For example, a solution of 2-hydroxynaphthaldehyde and the amine in absolute ethanol is heated under reflux for several hours. The resulting mixture is then cooled, and the precipitate is filtered and recrystallized from ethanol to obtain the desired Schiff base . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups, using reagents like acyl chlorides or alkyl halides.
Chelation: As a Schiff base, it can form chelates with metal ions, which is useful in coordination chemistry.
Aplicaciones Científicas De Investigación
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid largely depends on its ability to form complexes with metal ions. The Schiff base can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable chelates. These metal complexes can exhibit various biological and chemical activities, depending on the nature of the metal ion and the coordination environment .
Comparación Con Compuestos Similares
Similar compounds to 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid include other Schiff bases derived from 2-hydroxynaphthaldehyde and different amines. These compounds share similar photochromic and thermochromic properties but may differ in their specific applications and reactivity. For example:
2-Hydroxy-1-naphthaldehyde salicyloylhydrazone: Another Schiff base with similar chelating properties.
This compound methyl ester: A derivative with different solubility and reactivity characteristics.
Propiedades
Número CAS |
796-47-4 |
|---|---|
Fórmula molecular |
C18H13NO3 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
2-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H13NO3/c20-17-10-9-12-5-1-2-6-13(12)15(17)11-19-16-8-4-3-7-14(16)18(21)22/h1-11,20H,(H,21,22) |
Clave InChI |
QDRLBGYTPRZOPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)

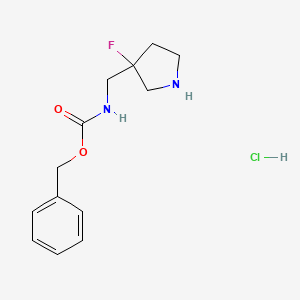
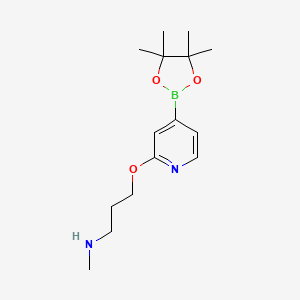
![2H,2'H-[5,5'-bichromene]-2,2'-dione](/img/structure/B15062985.png)
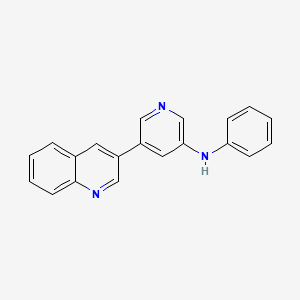
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
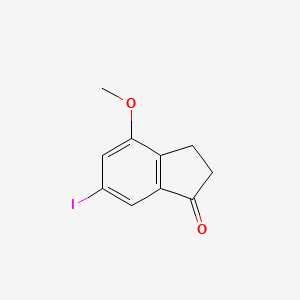
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)

